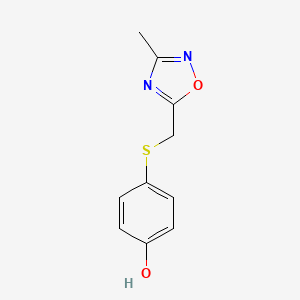![molecular formula C13H23NO2 B7571091 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one, also known as CX717, is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX717 has shown promising results in preclinical studies as a cognitive enhancer and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
作用机制
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor and enhancing its response to glutamate, the primary excitatory neurotransmitter in the brain. This results in an increase in the strength of synaptic transmission and the induction of LTP, which is thought to underlie the cognitive-enhancing effects of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been shown to have other biochemical and physiological effects. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been demonstrated to increase wakefulness and reduce sleep in animal models, suggesting a potential role in the treatment of sleep disorders. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one as a research tool is its selectivity for the AMPA receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one limitation of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one is its relatively short half-life in vivo, which may limit its efficacy in certain experimental paradigms.
未来方向
There are several potential future directions for research on 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one. Another area of interest is the investigation of the therapeutic potential of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one in cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one, as well as its potential role in the treatment of sleep disorders and anxiety.
合成方法
The synthesis of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one involves a multi-step process starting with the reaction of cyclohexylmethylamine with 2-bromo-5-methyltetrahydrofuran to form the intermediate 3-(cyclohexylmethylamino)-5-methyltetrahydrofuran. This intermediate is then converted to 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one through a series of steps involving oxidation, deprotection, and cyclization reactions.
科学研究应用
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been extensively studied in preclinical models for its cognitive-enhancing effects. In animal studies, 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been shown to improve learning and memory in various behavioral tasks, including the Morris water maze and novel object recognition tests. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has also been demonstrated to enhance synaptic plasticity and increase long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.
属性
IUPAC Name |
3-[cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-8-12(13(15)16-10)14(2)9-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHDMFGLUNFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)

![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)



![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)
